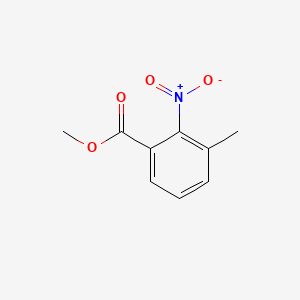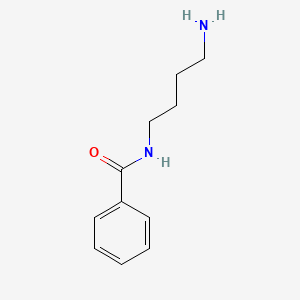
2,6-Dimethylphenanthren
Übersicht
Beschreibung
2,6-Dimethylphenanthrene is an aromatic hydrocarbon with the molecular formula C₁₆H₁₄ It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 6 positions on the phenanthrene ring system
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylphenanthrene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic hydrocarbons and their reactivity. Its derivatives are also studied for their photophysical properties.
Biology: Research on its biological activity includes studies on its potential as an anti-cancer agent due to its ability to intercalate with DNA.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its potential use in drug development.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.
Industrial Production Methods
Industrial production of 2,6-Dimethylphenanthrene may involve catalytic processes that utilize phenanthrene as a starting material. Catalysts such as zeolites or metal oxides can facilitate the selective methylation of phenanthrene, leading to the formation of 2,6-Dimethylphenanthrene. The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Nitro or halogenated derivatives of 2,6-Dimethylphenanthrene.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylphenanthrene involves its interaction with molecular targets such as DNA. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. This intercalation can lead to cytotoxic effects, making it a candidate for anti-cancer research. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound without methyl groups.
1,2-Dimethylphenanthrene: A positional isomer with methyl groups at the 1 and 2 positions.
3,6-Dimethylphenanthrene: Another isomer with methyl groups at the 3 and 6 positions.
Uniqueness
2,6-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The 2 and 6 positions on the phenanthrene ring system create a distinct steric and electronic environment, affecting how the compound interacts with other molecules and participates in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2,6-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-4-8-15-14(9-11)7-6-13-5-3-12(2)10-16(13)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWYSBGCXYEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC(=C3)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939264 | |
| Record name | 2,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17980-16-4 | |
| Record name | Phenanthrene, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















